1,1,1-Trifluoro-3-methylhexa-2,4-diene
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Overview
Description
1,1,1-Trifluoro-3-methylhexa-2,4-diene is an organic compound characterized by the presence of three fluorine atoms and a conjugated diene system.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-methylhexa-2,4-diene can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-buten-1-ol with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-efficiency. These processes may include continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-methylhexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene system into saturated hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes .
Scientific Research Applications
1,1,1-Trifluoro-3-methylhexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-methylhexa-2,4-diene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The conjugated diene system allows for various addition reactions, while the trifluoromethyl group enhances the compound’s reactivity and stability. These interactions can lead to the formation of stable intermediates and products that are useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-5-methyl-2,4-hexanedione: Similar in structure but with a different functional group arrangement.
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated compound with distinct reactivity and applications.
Uniqueness
1,1,1-Trifluoro-3-methylhexa-2,4-diene stands out due to its unique combination of a conjugated diene system and trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
651724-51-5 |
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Molecular Formula |
C7H9F3 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-methylhexa-2,4-diene |
InChI |
InChI=1S/C7H9F3/c1-3-4-6(2)5-7(8,9)10/h3-5H,1-2H3 |
InChI Key |
SIYBBCGOUMSVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=CC(F)(F)F)C |
Origin of Product |
United States |
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